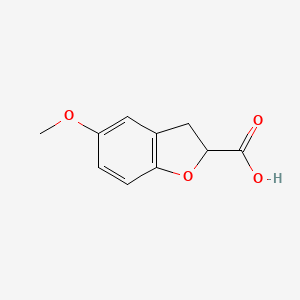

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWZPILQQANJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627086 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93885-41-7 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis

The most plausible and widely employed method for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids is the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor.[1] This approach offers a direct and generally high-yielding route to the desired saturated heterocyclic system.

Proposed Synthetic Workflow

The proposed synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves a two-step process, starting from commercially available 2-hydroxy-5-methoxybenzaldehyde. The first step is the synthesis of the intermediate, 5-methoxybenzofuran-2-carboxylic acid, followed by its catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid

This procedure is adapted from a known synthesis of the precursor molecule.[2]

-

Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF).

-

Cool the mixture in an ice bath and add ethyl bromoacetate (1 equivalent) dropwise.

-

After the addition, stir the reaction at 0°C for 30 minutes, then heat at 60°C for 12 hours.

-

Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

-

Dissolve the solid in dioxane and add a 1N sodium hydroxide solution.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the dioxane by evaporation and pour the residue into ice water.

-

Wash the aqueous solution with diethyl ether and dichloromethane.

-

Acidify the aqueous layer to pH 2 with a suitable acid to precipitate the product.

-

Collect the solid by filtration to yield 5-methoxybenzofuran-2-carboxylic acid.

Step 2: Synthesis of this compound (Proposed Method)

This proposed method is based on the established catalytic hydrogenation of benzofuran-2-carboxylic acid.[2]

-

Dissolve 5-methoxybenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 65-70 psi).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain pure this compound.

Characterization

As no experimental data for this compound is available, the following characterization data is predicted based on the known spectral properties of the parent 2,3-dihydrobenzofuran-2-carboxylic acid[2] and other substituted dihydrobenzofuran derivatives.[3]

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 110-130 °C |

Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance)

The predicted 1H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic, dihydrofuran, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~6.7-7.0 | Multiplet | 3H | Aromatic protons |

| ~5.2 | Doublet of Doublets | 1H | H-2 |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Doublet of Doublets | 1H | H-3a |

| ~3.4 | Doublet of Doublets | 1H | H-3b |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted 13C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~155 | C-5 |

| ~153 | C-7a |

| ~115 | Aromatic CH |

| ~112 | Aromatic CH |

| ~110 | Aromatic CH |

| ~109 | C-3a |

| ~80 | C-2 |

| ~56 | -OCH₃ |

| ~30 | C-3 |

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1210 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 121 | [M - COOH - CO]⁺ |

Biological Context and Potential Applications

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for their potent and subtype-selective agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1] PPARs are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4][5] Agonists of PPARα are used clinically as hypolipidemic agents.

Additionally, various benzofuran and dihydrobenzofuran derivatives have demonstrated potential as anticancer agents, acting through mechanisms that can include the inhibition of NF-κB activity.[6][7][8]

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as a dihydrobenzofuran derivative, initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism.

The potential of this compound as a PPARα agonist or as an anticancer agent warrants further investigation, building upon the established bioactivity of its structural analogs. This technical guide provides a foundational framework for its synthesis and characterization to facilitate such research endeavors.

References

- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, structure, and potential biological activities of this compound, with a focus on its inhibitory effects on key signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydrobenzofuran core with a methoxy group substituted at the 5-position of the benzene ring and a carboxylic acid group at the 2-position of the dihydrofuran ring.

Structure:

Step 1: Synthesis of Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (Representative Protocol)

A mixture of 4-methoxyphenol, methyl 2-chloro-2-formylacetate, and a base such as potassium carbonate in a suitable solvent like acetone would be refluxed. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be filtered, and the solvent evaporated. The crude product would then be purified by column chromatography to yield the methyl ester.

Step 2: Hydrolysis to this compound (Representative Protocol)

The purified methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate would be dissolved in a mixture of methanol and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, would be added, and the mixture stirred at room temperature or with gentle heating. After the reaction is complete, the methanol would be removed under reduced pressure. The aqueous solution would then be acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product would be collected by filtration, washed with water, and dried.

Biological Activity and Signaling Pathways

Derivatives of benzofuran have been reported to possess a wide range of biological activities, with anti-inflammatory effects being a prominent feature. Several studies have indicated that these compounds can exert their effects through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.

Studies on benzofuran derivatives have shown that they can inhibit the activation of the NF-κB pathway. This inhibition can occur at various points in the cascade, including the prevention of IκB phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB.

Inhibitory Effect on the NF-κB Signaling Pathway:

Experimental Workflow for Assessing Anti-inflammatory Activity:

The anti-inflammatory potential of compounds like this compound is typically evaluated using in vitro cell-based assays. A common workflow involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active benzofurans. While comprehensive experimental data for this specific compound is sparse, the available information on related structures suggests a promising profile for further investigation, particularly in the context of anti-inflammatory drug discovery. The demonstrated ability of benzofuran derivatives to inhibit the NF-κB signaling pathway provides a strong rationale for the synthesis and biological evaluation of this compound and its analogues. Future research should focus on obtaining detailed experimental characterization of this compound and exploring its efficacy in various models of inflammation.

The 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold: A Promising Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. As a derivative of the benzofuran ring system, a common core in many biologically active natural products and synthetic compounds, this scaffold offers a unique three-dimensional structure and favorable physicochemical properties for drug design. While the biological activity of the parent compound, this compound, is not extensively documented, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of compounds derived from this promising scaffold, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a significant class of potential anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of critical signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic and antiproliferative activities of various derivatives are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, highlight the potency of these compounds against different cancer cell lines.

| Compound Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (Renal) | GI50: 2.74 | [1] |

| HCT15 (Colon) | GI50: 2.37 | [1] | |

| MM231 (Breast) | GI50: 2.20 | [1] | |

| NUGC-3 (Gastric) | GI50: 2.48 | [1] | |

| NCI-H23 (Lung) | GI50: 5.86 | [1] | |

| PC-3 (Prostate) | GI50: 2.68 | [1] | |

| 3-methylbenzofuran derivative with p-methoxy group (16b) | A549 (Lung) | IC50: 1.48 | [2] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HCT-116 (Colon) | IC50: 0.87 | [2] |

| HeLa (Cervical) | IC50: 0.73 | [2] | |

| HepG2 (Liver) | IC50: 5.74 | [2] | |

| A549 (Lung) | IC50: 0.57 | [2] | |

| Fluorinated dihydrobenzofuran derivative (Compound 1) | HCT116 (Colon) | IC50: 19.5 | [3] |

| Fluorinated dihydrobenzofuran derivative (Compound 2) | HCT116 (Colon) | IC50: 24.8 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected derivatives, focusing on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Compound Derivative | Cell Line | Parameter | Activity (IC50, µM) | Reference |

| Aza-benzofuran derivative (Compound 1) | RAW 264.7 | NO Inhibition | 17.3 | [4] |

| Aza-benzofuran derivative (Compound 3) | RAW 264.7 | NO Inhibition | 16.5 | [4] |

| Aza-benzofuran derivative (Compound 2) | RAW 264.7 | NO Inhibition | 31.5 | [4] |

| Aza-benzofuran derivative (Compound 4) | RAW 264.7 | NO Inhibition | 42.8 | [4] |

| Piperazine/benzofuran hybrid (Compound 5d) | RAW 264.7 | NO Inhibition | 52.23 | [5] |

| Fluorinated dihydrobenzofuran derivative (Compound 2) | Macrophages | PGE2 Inhibition | 1.92 | [3] |

| Fluorinated dihydrobenzofuran derivative (Compound 3) | Macrophages | PGE2 Inhibition | 1.48 | [3] |

Antimicrobial Activity

Several derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold have been shown to possess antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The table below presents the MIC values for various benzofuran derivatives against different microbial strains.

| Compound Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |

| Hydrophobic benzofuran analog | Escherichia coli | 0.39 - 3.12 | [6] |

| Hydrophobic benzofuran analog | Staphylococcus aureus | 0.39 - 3.12 | [6] |

| Hydrophobic benzofuran analog | Methicillin-resistant S. aureus | 0.39 - 3.12 | [6] |

| Hydrophobic benzofuran analog | Bacillus subtilis | 0.39 - 3.12 | [6] |

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 | [7] |

| Aza-benzofuran derivative (Compound 1) | Escherichia coli | 25 | [7] |

| Aza-benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 | [7] |

| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 | [7] |

| Oxa-benzofuran derivative (Compound 6) | Colletotrichum musae | 12.5 - 25 | [7] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that a primary mechanism through which dihydrobenzofuran derivatives exert their anticancer and anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Studies have shown that certain benzofuran derivatives can inhibit the phosphorylation of key proteins in this pathway, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, thereby preventing its activation.[8]

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][4][9][10]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[7][11][12][13]

Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with test compounds for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (lipopolysaccharide) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[11]

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6][14][15][16]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard).[3]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth.

Conclusion

The this compound scaffold represents a versatile and promising core structure for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies, although still evolving, suggest that modifications to the substituents on the benzofuran ring and the carboxylic acid moiety can be fine-tuned to enhance potency and selectivity. Further research into the synthesis and biological evaluation of novel derivatives, along with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of new and effective drugs based on this privileged scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchhub.com [researchhub.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. sciencellonline.com [sciencellonline.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol Griess Test [protocols.io]

- 14. protocols.io [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives: An In-Depth Technical Guide

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct therapeutic applications of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid are not extensively documented in publicly available research, the broader class of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has emerged as a promising area of investigation for novel therapeutic agents. This technical guide will provide an in-depth overview of the therapeutic potential of these derivatives, with a particular focus on their applications as anticancer agents and inhibitors of the NF-κB signaling pathway. The information presented is based on preclinical studies of various analogs, highlighting the significant potential of this chemical core in drug development.

Core Compound Structure

The foundational structure is 2,3-dihydrobenzofuran-2-carboxylic acid. Therapeutic potential is significantly enhanced through derivatization, particularly by forming N-(substituted)phenylamide analogs.

Anticancer Activity and NF-κB Inhibition

A significant body of research has focused on the design and synthesis of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as potential anticancer agents.[1][2] These compounds have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[1][2] A key mechanism underlying this anticancer activity is the inhibition of the nuclear factor-kappa B (NF-κB) transcriptional activity.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been evaluated against multiple human cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) from these studies are summarized below.

| Compound Derivative | ACHN (Renal) GI50 (µM) | HCT15 (Colon) GI50 (µM) | MM231 (Breast) GI50 (µM) | NUGC-3 (Gastric) GI50 (µM) | NCI-H23 (Lung) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |

| Derivative A | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |

| Derivative B | 3.12 | 2.89 | 2.54 | 3.01 | 6.12 | 3.11 |

| Derivative C | 1.98 | 1.76 | 1.55 | 2.03 | 4.99 | 2.14 |

Note: The derivative designations A, B, and C are representative examples from a larger series of tested compounds to illustrate the range of activity.[1][3]

Mechanism of Action: NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. The 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been shown to inhibit this pathway.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

A Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives are of great interest in medicinal chemistry due to their wide therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] This technical whitepaper provides an in-depth overview of a specific subclass: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives and their analogs. We will explore their synthesis, delve into their biological activities with a focus on quantitative data, and present detailed experimental protocols for key methodologies.

Synthetic Approaches to the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic strategies. These methods range from classical cyclization reactions to modern transition metal-catalyzed protocols, offering access to a diverse array of substituted analogs.

A generalized workflow for synthesizing these derivatives often involves the formation of the core dihydrobenzofuran structure followed by functional group manipulation to create analogs.

Caption: A generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Several specific methods have been reported:

-

Transition Metal-Catalyzed Synthesis : Palladium (Pd), Rhodium (Rh), and Copper (Cu) catalysts are frequently employed for the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers or for the annulation of phenols with various partners.[7][8] For instance, Wu et al. (2021) developed a Pd-catalyzed protocol for the synthesis of 2,3-dihydrobenzofuran derivatives from alkyl phenyl ethers using 1,4-dibenzoquinone (BQ) as an oxidant.[8]

-

Base-Mediated Protocols : Base-induced or mediated reactions provide a straightforward approach. One such method involves the Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[9]

-

Acid-Promoted Reactions : Brønsted acids like MsOH can promote the condensation reaction between phenols and nitrovinyl-substituted indoles to yield benzofuran derivatives.[10]

-

Decarboxylation-Cycloetherification : This method utilizes a catalytic amount of quaternary ammonium iodides with an oxidant like H₂O₂ to synthesize dihydrobenzofuran derivatives from β-ketolactones under ambient conditions.[10]

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated potent activity in several key therapeutic areas, most notably in oncology and inflammatory diseases.

A significant body of research highlights the anticancer potential of these compounds. Their mechanism often involves the inhibition of critical cell signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.[2][11]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain dihydrobenzofuran derivatives have been shown to inhibit its activity, preventing the translocation of NF-κB to the nucleus and subsequent transcription of target genes.[11]

Caption: Simplified diagram of NF-κB pathway inhibition by dihydrobenzofuran derivatives.

Quantitative data from cytotoxicity assays reveal the potency of these compounds against various human cancer cell lines. A series of N-(substituted)phenylamide derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid were synthesized and evaluated for their anticancer effects.[2][11]

Table 1: Cytotoxic Activity of Selected Benzofuran/Dihydrobenzofuran Derivatives

| Compound | Structure Features | Target Cell Line | Activity (GI₅₀, µM) | Reference |

|---|---|---|---|---|

| 35 | Benzofuran-2-carboxylic acid N-(4'-chlorophenyl)amide | ACHN (Renal) | 2.74 | [2] |

| HCT15 (Colon) | 2.37 | [2] | ||

| MM231 (Breast) | 2.20 | [2] | ||

| NUGC-3 (Gastric) | 2.48 | [2] | ||

| 32 | Benzofuran-2-yl-(4,5-dihydro-3-(4-chlorophenyl)-5-phenylpyrazol-1-yl)methanone | A2780 (Ovarian) | 12 | [2][4] |

| 33 | Benzofuran-2-yl-(4,5-dihydro-3-(4-methoxyphenyl)-5-phenylpyrazol-1-yl)methanone | A2780 (Ovarian) | 11 | [2][4] |

| 38 | N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-[5-(2-morpholin-4-ylethoxy)]benzofuran-2-carboxamide | A549 (Lung) | 0.12 | [4] |

| | | SGC7901 (Gastric) | 2.75 |[4] |

The anti-inflammatory properties of these derivatives are closely linked to their ability to modulate inflammatory pathways like NF-κB. Studies on new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans showed a significant role in inhibiting the NF-κB pathway and restoring normal reactive oxygen species (ROS) and nitric oxide (NO) levels upon activation by lipopolysaccharide (LPS).[3]

Certain halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested for their antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, indicating a potential for developing new anti-infective agents from this scaffold.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of substituents on the dihydrobenzofuran ring system. SAR studies provide crucial insights for designing more potent and selective molecules.

Caption: SAR logic for N-phenylamide derivatives of dihydrobenzofuran-2-carboxylic acid.

Key SAR findings include:

-

N-Phenyl Substituents : For N-phenylamide derivatives, the presence of groups exhibiting a positive mesomeric effect (+M), such as hydroxyl (-OH), and hydrophobic groups on the N-phenyl ring was found to potentiate the anticancer and NF-κB inhibitory activities, respectively.[11]

-

Halogenation : The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[1]

-

Methoxy Group Position : For some series, the position of a methoxy group is critical. Higher activity was observed in compounds with methoxy groups at the C-6 position rather than at the C-7 position of the benzofuran ring.[14]

Key Experimental Protocols

This section provides detailed methodologies for representative synthesis and biological evaluation experiments, compiled from the cited literature.

This protocol is a representative procedure for coupling the carboxylic acid core with various anilines.

Objective : To synthesize 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.

Materials :

-

This compound

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure :

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq) to the solution.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final amide product.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][12]

This protocol is used to determine the in vitro anticancer activity of the synthesized compounds.[11]

Objective : To measure the cytotoxicity of test compounds against human cancer cell lines.

Materials :

-

Human cancer cell lines (e.g., ACHN, HCT15, MM231)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure :

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for an additional 48 hours. Include a vehicle control (DMSO) and a positive control.

-

After incubation, gently add cold 10% TCA to each well to fix the cells, and incubate for 1 hour at 4 °C.

-

Wash the plates five times with slow-running tap water to remove TCA and excess medium, then allow to air dry.

-

Stain the fixed cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the optical density (OD) at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly promising class of compounds for drug discovery. The synthetic versatility of the core allows for the creation of diverse chemical libraries, while extensive research has demonstrated potent biological activities, particularly in oncology. Structure-activity relationship studies have provided a logical framework for optimizing these molecules to enhance potency and selectivity. Future work should focus on exploring novel substitutions, elucidating detailed mechanisms of action for the most potent compounds, and advancing lead candidates into preclinical and clinical development. The continued investigation of this scaffold is poised to yield novel therapeutic agents for treating cancer and other challenging diseases.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 11. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Natural Sources of Dihydrobenzofuran Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of dihydrobenzofuran carboxylic acids, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the organisms from which these compounds have been isolated, presents quantitative data on their yields, outlines detailed experimental protocols for their extraction and purification, and illustrates a generalized biosynthetic pathway.

Principal Natural Sources

Dihydrobenzofuran carboxylic acids have been predominantly isolated from plant and fungal species. The following sections provide detailed information on prominent examples.

Plant Sources

1.1.1. Myrsine seguinii

The aerial parts of Myrsine seguinii have been identified as a rich source of a series of prenylated 2,3-dihydrobenzofuran-5-carboxylic acids, collectively known as myrsinoic acids.

1.1.2. Polygonum barbatum

The whole plant of Polygonum barbatum has yielded several dihydrobenzofuran derivatives, including those with carboxylic acid functionalities.[1] Three specific dihydrobenzofuran derivatives have been successfully isolated from the ethyl acetate fraction of this plant.[1]

Fungal Sources

Several fungal genera, particularly Aspergillus and Penicillium, are known to produce a variety of benzofuran and dihydrobenzofuran derivatives. While the literature extensively documents various derivatives, specific examples of dihydrobenzofuran carboxylic acids with detailed isolation data are less common than in plant sources. However, a derivative, 4-epi-seco-shornephine A carboxylic acid, has been isolated from the marine-algal endophytic fungus Aspergillus alabamensis.[2]

Quantitative Data on Isolated Compounds

The following tables summarize the quantitative data from the isolation of dihydrobenzofuran carboxylic acids from their natural sources.

Table 1: Dihydrobenzofuran Carboxylic Acids from Myrsine seguinii

| Compound Name | Starting Material | Yield (mg) | Yield (% w/w of starting material) |

| Myrsinoic Acid A | 1.2 kg of dried aerial parts | 10 | 0.00083% |

| Myrsinoic Acid B | 1.2 kg of dried aerial parts | 20.9 | 0.00174% |

| Myrsinoic Acid I | 1.2 kg of dried aerial parts | 15.8 | 0.00132% |

| Myrsinoic Acid J | 1.2 kg of dried aerial parts | 2.9 | 0.00024% |

Table 2: Dihydrobenzofuran Carboxylic Acid Derivatives from Polygonum barbatum

| Compound Name | Starting Material | Ethyl Acetate Fraction (g) | Isolated Compounds |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylate | 5.4 kg of dried whole plant | 48 | Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1] |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxy carbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | 5.4 kg of dried whole plant | 48 | Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1] |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | 5.4 kg of dried whole plant | 48 | Three dihydrobenzofuran derivatives (1-3) were isolated from this fraction. The specific yield for each compound was not detailed in the reviewed literature.[1] |

Experimental Protocols

Isolation of Myrsinoic Acids from Myrsine seguinii

3.1.1. Extraction and Fractionation

-

Dried and powdered aerial parts of M. seguinii (1.2 kg) are extracted with methanol (3 x 6 L, 90 min each) in an ultrasonic bath.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in 90% aqueous methanol and partitioned with n-hexane.

-

The 90% methanol layer is evaporated, resuspended in water, and successively partitioned with ethyl acetate and n-butanol.

3.1.2. Purification

-

The ethyl acetate soluble extract is subjected to silica gel column chromatography.

-

Further purification of the resulting fractions is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the individual myrsinoic acids.

Isolation of Dihydrobenzofuran Carboxylic Acid Derivatives from Polygonum barbatum[1]

3.2.1. Extraction and Fractionation [1]

-

The shade-dried and powdered whole plant of P. barbatum (5.4 kg) is extracted with methanol.[1]

-

The crude methanol extract (245 g) is obtained after filtration and evaporation.[1]

-

The crude extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol, yielding 85 g, 48 g, and 94 g of each fraction, respectively.[1]

3.2.2. Purification [1]

-

The ethyl acetate fraction (48 g) is subjected to column chromatography for the isolation of the dihydrobenzofuran derivatives.[1]

-

The structures of the isolated compounds are characterized using various spectroscopic techniques, including UV, IR, mass spectrometry, and 1D and 2D NMR spectroscopy.[1]

Biosynthesis and Visualization

The biosynthesis of the dihydrobenzofuran core in lignans, which are structurally related to the carboxylic acid derivatives discussed, is understood to proceed via the oxidative dimerization of phenylpropanoid monomers. This process is initiated by the oxidation of monolignols to form radicals, which then couple to form the characteristic dihydrobenzofuran ring system.

Caption: Generalized biosynthetic pathway to dihydrobenzofuran carboxylic acids.

Conclusion

This guide highlights that plants, particularly Myrsine seguinii and Polygonum barbatum, are well-documented sources of dihydrobenzofuran carboxylic acids, with established protocols for their isolation and quantification. Fungal sources, while known to produce a vast array of secondary metabolites, require further investigation to identify and quantify species that produce significant amounts of dihydrobenzofuran carboxylic acids. The general biosynthetic pathway provides a framework for understanding the formation of these complex molecules, offering potential avenues for synthetic biology and metabolic engineering approaches to enhance their production. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate and study these promising natural products.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this and related chemical entities.

Chemical Structure and Properties

Compound Name: this compound Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Structure:

An In-depth Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 93885-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, identified by CAS number 93885-41-7, is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. While specific research on this particular molecule is limited, the dihydrobenzofuran core is a key pharmacophore in numerous biologically active compounds, demonstrating potential as a scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the known properties of this compound, its potential biological relevance based on structurally similar compounds, and a list of current suppliers.

Chemical and Physical Properties

The following table summarizes the key chemical and predicted physical properties of this compound.

| Property | Value | Source |

| CAS Number | 93885-41-7 | Internal Search |

| Chemical Name | This compound | Internal Search |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Boiling Point (Predicted) | 374.1 ± 42.0 °C | [2] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.08 ± 0.20 | [2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Biological Activities of the Dihydrobenzofuran Scaffold

The benzofuran and dihydrobenzofuran cores are present in a multitude of natural and synthetic compounds that display a broad range of pharmacological activities.[3][4] These activities include anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[3][5] The biological potential of these scaffolds makes this compound a molecule of interest for further investigation.

Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been identified as potent anti-inflammatory agents.[6] Some of these compounds have been shown to be powerful inhibitors of prostaglandin synthesis, a key process in the inflammatory response.[6] For instance, certain 2,3-dihydrobenzofuran-2-one analogues have demonstrated significantly greater potency than diclofenac in inhibiting acute inflammation.[6]

Anticancer Activity

The dihydrobenzofuran scaffold is a promising framework for the development of novel anticancer agents.[1][5] Derivatives have shown significant growth inhibitory activity against various cancer cell lines.[3] For example, certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[3][7] Some of these compounds also demonstrated excellent inhibitory activity against NF-κB, a key signaling pathway involved in cancer development and progression.[3]

Antibacterial and Antioxidant Activity

Various benzofuran derivatives have been reported to possess antibacterial and antioxidant properties.[3][4] The specific antibacterial spectrum and antioxidant capacity can be influenced by the nature and position of substituents on the benzofuran ring system.

Potential Signaling Pathways

Given the documented activity of closely related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a critical regulator of inflammatory responses and cell survival.

Figure 1: Potential inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Experimental Protocols

While no specific experimental protocols for this compound have been published, a general workflow for assessing the cytotoxic activity of a novel compound is outlined below. This protocol is based on standard methodologies used in the evaluation of anticancer agents.

Figure 2: General workflow for assessing in vitro cytotoxicity of a test compound.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a Safety Data Sheet (SDS) from the supplier before handling this compound.

| Supplier | Location |

| American Elements | USA |

| abcr GmbH | Germany |

| Molbase | China |

| BLDpharm | China/USA |

Safety Information

A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety and handling information. As a general precaution for a research chemical with limited toxicological data, it is recommended to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound (CAS 93885-41-7) is a member of the dihydrobenzofuran class of compounds, a scaffold known for its diverse and potent biological activities. While direct experimental data on this specific molecule is scarce, the extensive research on related dihydrobenzofuran derivatives suggests its potential as a valuable building block for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-METHOXY-2,3-DIHYDRO-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 93885-41-7 [chemicalbook.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. Natural and synthetic benzofurans are known to possess anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant properties.[1][2] The dihydrobenzofuran core, in particular, is a structural motif found in numerous biologically active natural products. This review provides a technical guide to the synthesis, potential biological activities, and associated signaling pathways of this compound and its close derivatives, based on the current scientific literature.

Synthesis and Chemical Properties

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from established methods for analogous structures. A common route involves the cyclization of a suitably substituted phenol. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis would likely begin with a methoxy-substituted phenol, which undergoes O-alkylation with an appropriate three-carbon synthon bearing a protected carboxylic acid or a precursor group. This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring, and subsequent deprotection or conversion of the side chain to the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Based on reported syntheses of similar compounds, such as 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid, a representative protocol for the hydrolysis of a corresponding ester precursor is provided.[3]

Protocol: Hydrolysis of Methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

-

Reaction Setup: A mixture of methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (1 equivalent) and 2 M sodium hydroxide (1.5 equivalents) in ethanol is prepared in a round-bottom flask.

-

Heating: The reaction mixture is heated to reflux for 1 hour.

-

Solvent Removal: The bulk of the solvent is evaporated under reduced pressure.

-

Acidification: The residue is acidified with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Biological Activity and Therapeutic Potential

Research into the biological activities of this compound itself is limited. However, extensive studies on its structural analogs, particularly other dihydrobenzofuran and benzofuran derivatives, reveal a broad spectrum of pharmacological effects. These compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Numerous derivatives of the benzofuran and dihydrobenzofuran scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[4]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzofuran-2-carboxamide derivative 35 | ACHN (renal) | 2.74 | [5] |

| Benzofuran-2-carboxamide derivative 35 | HCT15 (colon) | 2.37 | [5] |

| Benzofuran-2-carboxamide derivative 35 | MM231 (breast) | 2.20 | [5] |

| Benzofuran-2-carboxamide derivative 35 | NUGC-3 (gastric) | 2.48 | [5] |

| Benzofuran-2-carboxamide derivative 35 | NCI-H23 (lung) | 5.86 | [5] |

| Benzofuran-2-carboxamide derivative 35 | PC-3 (prostate) | 2.68 | [5] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | HCT-116 (colon) | 0.87 | [6] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | HeLa (cervical) | 0.73 | [6] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | HepG2 (liver) | 5.74 | [6] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | A549 (lung) | 0.57 | [6] |

Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been shown to possess anti-inflammatory properties. A patent application describes 2,3-dihydro-5-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid as being effective in treating inflammation of mucous membranes and possessing antioxidant and radical-scavenging actions.[7] Furthermore, studies on other methoxy-substituted trans-2,3-diaryl-2,3-dihydrobenzofurans have demonstrated their ability to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon lipopolysaccharide (LPS) activation in U937 cells.[1][8]

Table 2: Anti-inflammatory Activity of a Related Dihydrobenzofuran Derivative

| Compound | Assay | IC50 (µM) | Reference |

| Dihydrobenzofuran derivative 38 | NO Production Inhibition | 5.28 | [5] |

Neuroprotective Activity

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage.[2] This suggests that the 5-methoxy isomer could also possess neuroprotective potential.

Signaling Pathways

The biological effects of benzofuran and dihydrobenzofuran derivatives are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are frequently implicated in their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydrobenzofuran derivatives have been shown to inhibit this pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct research on this specific molecule is limited, the extensive data on its close analogs strongly suggest that it is a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and neuroprotection. The synthesis is feasible through established chemical routes, and its biological activity is likely mediated through well-characterized signaling pathways such as NF-κB. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.

References

- 1. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. EP0446809A1 - New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids - Google Patents [patents.google.com]

- 8. iris.cnr.it [iris.cnr.it]

Unveiling the Pharmacophore of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: A Technical Guide for Drug Discovery

Introduction

The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of this core have demonstrated a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide focuses on elucidating the pharmacophore of a specific analogue, 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this scaffold. By dissecting its structural features and their relationship to biological activity, we aim to provide a framework for the development of potent and selective modulators of various biological targets.

The Core Scaffold: Chemical Identity and Properties

This compound is a bicyclic organic compound featuring a fused benzene and dihydrofuran ring system. The key functional groups that dictate its physicochemical properties and potential biological interactions are the carboxylic acid at the C2 position and the methoxy group at the C5 position of the benzofuran ring.

| Property | Value |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(C2)C(=O)O |

| InChI Key | FAWZPILQQANJKM-UHFFFAOYSA-N |

Deciphering the Pharmacophore

The proposed pharmacophoric features are:

-

Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the C2 position is a crucial feature, capable of acting as both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the hydroxyl group). It can also engage in ionic interactions when deprotonated.

-

Hydrophobic Core: The bicyclic 2,3-dihydrobenzofuran ring system provides a rigid, hydrophobic scaffold that likely participates in van der Waals or hydrophobic interactions within the binding pocket of a target protein.

-

Hydrogen Bond Acceptor: The oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor. Its position and electronic-donating nature can also influence the overall electron density of the aromatic ring, potentially modulating interactions.

-

Aromatic Ring: The benzene ring component can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein.

-

Chiral Center: The C2 position is a stereocenter, and the specific (R or S) configuration can significantly impact the molecule's orientation in a binding site and, consequently, its biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key SAR findings from the literature for two important biological targets: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Nuclear Factor-kappa B (NF-κB).

PPARα Agonistic Activity

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as potent and selective PPARα agonists, which are of interest for the treatment of dyslipidemia.

| Position of Substitution | Substituent | Effect on PPARα Agonism | Reference |

| C5 | Methoxy (-OCH3) | Generally favorable for activity | [3] |

| C7 | Halogens (e.g., -Cl, -Br) | Can enhance potency | [3] |

| C2 | Carboxylic Acid (-COOH) | Essential for activity (likely interacts with key residues in the ligand-binding domain) | [3] |

| C2 Stereochemistry | (S)-enantiomer | Often shows higher activity than the (R)-enantiomer, indicating stereospecific binding | [4] |

| N-phenylamide at C2 | Various substitutions | The electronic and hydrophobic properties of substituents on the phenyl ring significantly modulate activity | [2] |

NF-κB Inhibitory Activity

The NF-κB signaling pathway is a key regulator of inflammation and is implicated in various diseases, including cancer. Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[2]

| Position of Substitution | Substituent | Effect on NF-κB Inhibition | Reference |

| C2 | N-(substituted)phenylamide | Hydrophobic groups on the N-phenyl ring tend to increase inhibitory activity | [2] |

| Benzofuran vs. Dihydrobenzofuran | Dihydro (saturated) furan ring | Can exhibit potent activity, suggesting the planar aromaticity of the furan ring is not always required | [2] |

| Substituents on Benzene Ring | Electron-donating groups | Can influence activity, suggesting electronic properties of the core are important | [2] |

Biological Activities and Signaling Pathways

PPARα Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[5] PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation.[6] Agonists of PPARα, like certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

NF-κB Signaling Inhibition

The NF-κB pathway is a central mediator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Certain 2,3-dihydrobenzofuran derivatives can inhibit this pathway, leading to anti-inflammatory effects.[10]

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic acid Derivatives

The synthesis of the 2,3-dihydrobenzofuran-2-carboxylic acid core often involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid.[11] The following is a generalized protocol based on literature procedures.

Materials:

-

Benzofuran-2-carboxylic acid derivative

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Solvent (e.g., Ethyl acetate, Methanol, or Tetrahydrofuran)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve the starting benzofuran-2-carboxylic acid derivative in a suitable solvent.

-

Inert Atmosphere: Purge the flask with an inert gas to remove air.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under the inert atmosphere.

-

Hydrogenation: Connect the flask to a hydrogen source and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2,3-dihydrobenzofuran-2-carboxylic acid derivative.

Biological Assay: NF-κB Reporter Gene Assay

This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.

Principle:

Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which produces a measurable signal. A decrease in the signal in the presence of a test compound indicates inhibition of the pathway.

Procedure:

-

Cell Culture: Plate cells stably or transiently transfected with the NF-κB reporter construct in a multi-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or other test compounds for a defined pre-incubation period.

-

Stimulation: Induce the NF-κB pathway by adding a stimulant, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

-

Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to cell viability (determined in a parallel assay) and calculate the concentration-dependent inhibition and IC50 value for each compound.

Conclusion

The pharmacophore of this compound is characterized by a combination of a central hydrophobic scaffold, a critical carboxylic acid moiety for hydrogen bonding and ionic interactions, and a methoxy group that can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring. The stereochemistry at the C2 position is also a key determinant of biological activity. Through SAR studies on analogous compounds, it is evident that this scaffold is a versatile starting point for the design of potent and selective modulators of important biological targets such as PPARα and the NF-κB pathway. The information presented in this guide provides a framework for the rational design and optimization of novel drug candidates based on the 2,3-dihydrobenzofuran-2-carboxylic acid core, with potential applications in metabolic and inflammatory diseases. Further investigation into the specific interactions of these compounds with their biological targets will be instrumental in advancing their therapeutic potential.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the lipoprotein lipase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the necessary reagents, step-by-step procedure, and characterization data.

Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxyphenol. The first step involves an O-alkylation with methyl 2-bromoacrylate, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Materials and Reagents:

-

4-Methoxyphenol

-

Methyl 2-bromoacrylate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR Spectrometer

-

Mass Spectrometer

-

Melting point apparatus

Step 1: Synthesis of Methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate

-